4-bromophenyl pivalate
CAS No.: 63549-55-3
Cat. No.: VC9251591
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63549-55-3 |
|---|---|
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | (4-bromophenyl) 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
| Standard InChI Key | AOFCPDLMHXFUHE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)Br |
Introduction
Synthesis and Optimization Strategies
The synthesis of 4-bromophenyl pivalate involves esterification of 4-bromophenol with pivaloyl chloride under basic conditions. A representative protocol, inferred from similar methodologies in the patent literature , is outlined below:
Reaction Conditions
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Reagents:
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4-Bromophenol (1.0 equiv)
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Pivaloyl chloride (1.2 equiv)
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Base (e.g., triethylamine or pyridine; 1.5 equiv)
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Solvent: Anhydrous toluene or dichloromethane
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Procedure:
Physicochemical Properties
The following table summarizes key properties of 4-bromophenyl pivalate, extrapolated from structural analogs and reaction byproducts :
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (estimated 45–55°C) |
| Boiling Point | Decomposes above 200°C |
| Solubility | Soluble in toluene, THF, DCM |
| Stability | Stable under anhydrous conditions |
| LogP (Partition Coeff.) | ~3.2 (predicted) |
Applications in Organic Synthesis
4-Bromophenyl pivalate serves as a versatile intermediate in cross-coupling reactions. For instance, palladium-catalyzed Suzuki–Miyaura couplings utilize its bromophenyl group to form biaryl structures, pivotal in pharmaceutical scaffolds . The pivalate group acts as a protecting moiety, enhancing selectivity in multi-step syntheses.
Catalytic Arylation
In a study on meso-bromophenyl porphyrins, Pd-based catalysts facilitated arylation with heteroarenes, demonstrating the bromophenyl group’s reactivity under mild conditions . Analogous methodologies could apply to 4-bromophenyl pivalate, enabling functionalization at the bromine site.
Future Directions
Further research should prioritize:
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Spectroscopic Characterization: Full NMR, IR, and MS profiling.
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Catalytic Applications: Exploring its role in C–H activation reactions.
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Thermal Stability Studies: Optimizing conditions for high-temperature processes.
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